molecular formula C12H22N2O3 B2704283 N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide CAS No. 1206999-47-4

N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide

Cat. No. B2704283
CAS RN: 1206999-47-4
M. Wt: 242.319
InChI Key: DKBSWMNOQLHWKG-UHFFFAOYSA-N
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Description

“N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide” is a compound that contains an oxalamide group, which is a functional group consisting of an amide group attached to the carbonyl carbon of another amide . The compound also contains a cycloheptyl group, which is a seven-membered cycloalkane ring, and a 3-hydroxypropyl group, which is a three-carbon alkyl chain with a hydroxyl group on the third carbon .


Molecular Structure Analysis

The molecular structure of “N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide” would consist of a seven-membered cycloheptyl ring attached to an oxalamide group, which in turn is attached to a three-carbon alkyl chain with a hydroxyl group . The exact spatial arrangement of these groups would depend on the specific conditions of the synthesis and the stereochemistry of the starting materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide”, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure . These properties could be predicted using computational chemistry methods, or determined experimentally.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Materials Science and Polymer Chemistry

Analytical Chemistry

Cannabinoid Research (Comparison)

Mechanism of Action

The mechanism of action of “N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide” would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with . Without more information, it’s not possible to predict its mechanism of action.

Safety and Hazards

The safety and hazards associated with “N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide” would depend on its physical and chemical properties, as well as how it is used . For example, if it is used as a drug, its safety profile would be determined through preclinical and clinical testing .

properties

IUPAC Name

N'-cycloheptyl-N-(3-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c15-9-5-8-13-11(16)12(17)14-10-6-3-1-2-4-7-10/h10,15H,1-9H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBSWMNOQLHWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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